3-Chloro-4,4-dimethoxybutan-2-one
Overview
Description
3-Chloro-4,4-dimethoxybutan-2-one is an organic compound with the molecular formula C6H11ClO3 It is a ketone with two methoxy groups and a chlorine atom attached to the carbon chain
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Chloro-4,4-dimethoxybutan-2-one can be synthesized through several methods. One common approach involves the reaction of 4,4-dimethoxy-2-butanone with a chlorinating agent such as thionyl chloride or phosphorus pentachloride. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4,4-dimethoxybutan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The ketone group can be oxidized to form carboxylic acids or esters.
Reduction Reactions: The ketone group can be reduced to form alcohols.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used under basic conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include substituted ketones or ethers.
Oxidation Reactions: Products include carboxylic acids or esters.
Reduction Reactions: Products include secondary alcohols.
Scientific Research Applications
3-Chloro-4,4-dimethoxybutan-2-one has several scientific research applications:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Pharmaceuticals: It serves as a building block for the synthesis of active pharmaceutical ingredients (APIs) and drug candidates.
Materials Science: It is used in the development of novel materials with specific properties, such as polymers and coatings.
Biological Studies: It is employed in biochemical research to study enzyme mechanisms and metabolic pathways.
Mechanism of Action
The mechanism of action of 3-chloro-4,4-dimethoxybutan-2-one involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the formation of covalent bonds with proteins, enzymes, or nucleic acids, thereby affecting their function. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4,4-Dimethoxy-2-butanone: Lacks the chlorine atom, making it less reactive in substitution reactions.
3-Chloro-2-butanone: Lacks the methoxy groups, resulting in different reactivity and applications.
4,4-Dimethoxy-3-butanone: Positional isomer with different chemical properties and reactivity.
Uniqueness
3-Chloro-4,4-dimethoxybutan-2-one is unique due to the presence of both methoxy groups and a chlorine atom, which confer distinct reactivity and versatility in chemical synthesis. Its ability to undergo various reactions makes it a valuable intermediate in organic synthesis and pharmaceutical research.
Properties
IUPAC Name |
3-chloro-4,4-dimethoxybutan-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11ClO3/c1-4(8)5(7)6(9-2)10-3/h5-6H,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHWZRMDDQITHEN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(C(OC)OC)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40575186 | |
Record name | 3-Chloro-4,4-dimethoxybutan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40575186 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.60 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
91157-98-1 | |
Record name | 3-Chloro-4,4-dimethoxybutan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40575186 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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